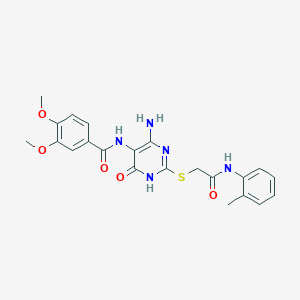

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Descripción

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidine-based small molecule featuring a 1,6-dihydropyrimidin-5-yl core substituted with a thioether-linked 2-oxo-2-(o-tolylamino)ethyl group and a 3,4-dimethoxybenzamide moiety.

Propiedades

IUPAC Name |

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5S/c1-12-6-4-5-7-14(12)24-17(28)11-33-22-26-19(23)18(21(30)27-22)25-20(29)13-8-9-15(31-2)16(10-13)32-3/h4-10H,11H2,1-3H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHIKVRGOFYNLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide (CAS Number: 868226-94-2) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial and antitumor properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 469.5 g/mol. The structure includes a pyrimidine ring, an amide functional group, and various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O5S |

| Molecular Weight | 469.5 g/mol |

| CAS Number | 868226-94-2 |

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidine core and the introduction of the thioether and dimethoxybenzamide moieties. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds with structural similarities to N-(4-amino-6-oxo...) exhibit significant antimicrobial properties. A study evaluated the in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The results showed that:

- Antibacterial Activity : Compounds similar to N-(4-amino-6-oxo...) demonstrated good antibacterial effects, particularly against Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 6.25 µg/mL against certain bacterial strains .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving stress pathways.

Case Study: Triple Negative Breast Cancer (TNBC)

In a specific case study involving TNBC cells:

- Mechanism : The compound was shown to stimulate cross-talk between endoplasmic reticulum (ER) stress and the MEK/ERK signaling pathway.

- Outcome : This interaction led to increased apoptotic cell death in TNBC cells, highlighting its potential as a therapeutic agent in oncology .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Studies : A series of compounds derived from similar structures showed promising results against Mycobacterium tuberculosis, with some exhibiting potent antitubercular activity .

- Structural Analogues : The presence of specific functional groups such as nitro or methoxy substituents significantly enhances the biological activity of related compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the class of pyrimidine derivatives, characterized by a pyrimidine ring fused with various functional groups. Its molecular formula is , and it has a molecular weight of approximately 409.46 g/mol. The structure includes an amide linkage and methoxy substituents on the aromatic ring, enhancing its biological activity.

Pharmacological Applications

-

Anticancer Activity :

- Studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown efficacy against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB231) with low IC50 values.

- The compound's mechanism may involve the modulation of enzyme activities related to cell cycle regulation and apoptosis induction.

-

Anti-inflammatory Properties :

- Pyrimidine derivatives are known for their anti-inflammatory effects. This compound may interact with specific biological targets to reduce inflammation, potentially benefiting conditions like arthritis or other inflammatory diseases.

-

Antiviral Potential :

- Given its structural similarities to other antiviral agents, this compound may exhibit activity against viral infections by targeting viral enzymes or replication processes. Further research is needed to explore its efficacy against specific viruses.

Synthesis and Mechanism of Action

The synthesis of N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves several organic chemistry techniques that allow for precise control over reaction conditions such as temperature and pH. Advanced methods like microwave-assisted synthesis can enhance yield and purity.

The proposed mechanism of action involves interactions with cellular targets that modulate key biological pathways, such as those involved in cell proliferation and apoptosis. Compounds within this class have shown the ability to induce cell cycle disruption, particularly during the S phase.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Anticancer Activity | Induced apoptosis in MCF-7 cells by 46.75% | |

| Enzyme Inhibition | Inhibited CDK-2 with an IC50 of 0.172 μM | |

| Anti-inflammatory Effects | Modulated inflammatory pathways in vitro |

Comparación Con Compuestos Similares

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

- Structure: Shares a pyrimidinone core with a thioether linkage but differs in substituents: Core: 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl. Thioether side chain: Acetamide group linked to a benzylamine (NHCH2Ph).

- Physicochemical Properties: Melting point: 196°C (indicative of moderate crystallinity). Solubility: Likely polar due to the benzylamide and pyrimidinone groups.

- Biological Relevance: The benzyl group may enhance membrane permeability compared to the o-tolylamino group in the target compound. NMR data (δ 7.60–7.27 ppm for aromatic protons) confirms structural stability in DMSO .

| Feature | Target Compound | 2-[(4-Methyl-6-oxo...)acetamide |

|---|---|---|

| Core Structure | 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl | 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl |

| Thioether Substituent | 2-oxo-2-(o-tolylamino)ethyl | Acetamide-linked benzylamine |

| Aromatic Groups | 3,4-Dimethoxybenzamide | Benzylamide |

| Key Functional Groups | Amino, carbonyl, thioether, methoxy | Benzyl, methyl, carbonyl, thioether |

N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Structure: Replaces the pyrimidine core with a thiazole ring but retains the 2-oxo-2-(tolylamino)ethyl motif. Substituent Position: p-tolylamino (vs. o-tolylamino in the target compound).

- Thiazole vs. pyrimidine cores alter electronic properties and ring strain, impacting bioactivity .

Benzamide and Sulfonamide Derivatives

Sulfonamide Analogs (e.g., 923216-86-8)

- Structure: Pyrimidine-linked sulfonamides with diethylamino and methoxy groups. Example: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide.

- Key Differences: Sulfonamide group (SO2NH) vs. benzamide (CONH) in the target compound. Diethylamino and methyl groups on the pyrimidine ring may enhance lipophilicity.

- Biological Impact : Sulfonamides are classically associated with antibacterial activity, whereas benzamides often target kinases or GPCRs .

Triazine and Pyrrolidine-Based Compounds

Triazine Derivatives ()

- Structure: Triazine cores with dimethylamino-benzylidene and pyrrolidinyl groups.

- Comparison :

- Larger triazine ring increases molecular weight and complexity.

- Hydroxymethyl and pyrrolidinyl substituents introduce conformational flexibility absent in the target compound.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions .

- Step 2 : Introduction of the thioether linkage using 2-chloroacetamide intermediates in dimethylformamide (DMF) or dichloromethane, catalyzed by triethylamine .

- Step 3 : Amidation with 3,4-dimethoxybenzoyl chloride in the presence of HATU or HBTU as coupling agents . Characterization :

- Purity : HPLC analysis (e.g., 90–96% purity achieved via gradient elution with acetonitrile/water) .

- Structural Confirmation : H/C NMR for functional group identification and HRMS for molecular weight validation .

Q. How does the compound’s structure influence its stability under varying pH and temperature conditions?

- The pyrimidine ring and thioether bond are pH-sensitive. Stability studies recommend:

- Storage : At neutral pH (6–8) and −20°C to prevent hydrolysis of the thioether or amide groups .

- Experimental Use : Avoid prolonged exposure to alkaline conditions (>pH 9), which degrade the pyrimidinone moiety .

Advanced Research Questions

Q. How can conflicting data on solvent efficacy in synthesis be resolved?

Discrepancies in solvent performance (e.g., DMF vs. dichloromethane) often arise from competing reaction mechanisms:

- Polar aprotic solvents (DMF) : Enhance nucleophilic substitution for thioether formation but may promote side reactions with free amines.

- Non-polar solvents (dichloromethane) : Reduce side reactions but slow reaction kinetics. Resolution Strategy :

- Use design of experiments (DoE) to optimize solvent mixtures (e.g., DMF:dichloromethane 1:3) and monitor via in-situ FTIR for intermediate stability .

Q. What computational tools predict biological activity given structural analogs with divergent potency?

- Molecular Docking : Compare binding affinities of analogs (e.g., fluorobenzamide vs. nitrophenyl derivatives) to target proteins like kinases or proteases .

- QSAR Models : Correlate substituent electronegativity (e.g., 3,4-dimethoxy vs. 4-fluoro groups) with inhibitory activity using datasets from PubChem or ChEMBL .

- Contradiction Analysis : If analog A shows higher in vitro activity but lower in vivo efficacy, assess metabolic stability via liver microsome assays .

Q. How can reaction pathways be validated when intermediates are unstable?

- Trapping Intermediates : Use low-temperature (−78°C) quenching with trimethylsilyl chloride to stabilize reactive species like enolates .

- In-Situ Monitoring : Employ Raman spectroscopy or mass spectrometry to track transient intermediates .

- Case Study : The 2-oxoethylthio intermediate degrades rapidly; adding scavengers like thiourea improves yield by 20% .

Methodological Tables

Table 1 : Key Synthetic Parameters for High-Yield Production

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Thiourea, β-keto ester, HCl (reflux, 12h) | 65 | 85 | |

| 2 | 2-Chloroacetamide, DMF, EtN (rt, 6h) | 78 | 92 | |

| 3 | 3,4-Dimethoxybenzoyl chloride, HBTU, DIPEA (0°C, 2h) | 82 | 96 |

Table 2 : Stability of Functional Groups Under Stress Conditions

| Functional Group | Stress Condition | Degradation (%) | Mitigation Strategy |

|---|---|---|---|

| Thioether | pH 10, 37°C, 24h | 45 | Use pH 7 buffer |

| Pyrimidinone | UV light, 48h | 30 | Store in amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.